1-(3-(2-Chlorophenoxy)propyl)piperazine
Overview
Description
1-(3-(2-Chlorophenoxy)propyl)piperazine is a chemical compound with the molecular formula C13H19ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the 2-chlorophenoxy group attached to the propyl chain makes this compound unique and of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-(2-Chlorophenoxy)propyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-(2-chlorophenoxy)-3-chloropropane with piperazine under basic conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated through filtration and purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2-Chlorophenoxy)propyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxidized derivatives of this compound.
Reduction: Reduced derivatives with specific functional groups reduced to their corresponding alcohols or amines.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
1-(3-(2-Chlorophenoxy)propyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as a component in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of 1-(3-(2-Chlorophenoxy)propyl)piperazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3-(2-Chlorophenoxy)propyl)piperazine can be compared with other similar compounds, such as:
1-[3-(3-Chlorophenoxy)propyl]piperazine: Similar structure but with the chlorine atom at the 3-position of the phenoxy group.
1-[3-(4-Chlorophenoxy)propyl]piperazine: Similar structure but with the chlorine atom at the 4-position of the phenoxy group.
1-[3-(2-Bromophenoxy)propyl]piperazine: Similar structure but with a bromine atom instead of chlorine.
The uniqueness of this compound lies in the specific positioning of the chlorine atom on the phenoxy group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-4-1-2-5-13(12)17-11-3-8-16-9-6-15-7-10-16/h1-2,4-5,15H,3,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUJWZKRWAEEML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366070 | |
Record name | 1-[3-(2-chlorophenoxy)propyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20383-86-2 | |
Record name | 1-[3-(2-chlorophenoxy)propyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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